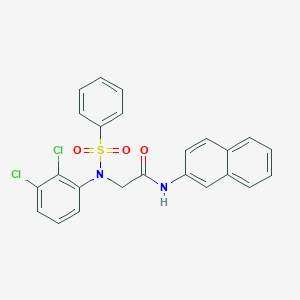![molecular formula C21H22FN3O B6050761 2-[4-(2-fluorophenyl)-1-piperazinyl]-8-methoxy-4-methylquinoline](/img/structure/B6050761.png)
2-[4-(2-fluorophenyl)-1-piperazinyl]-8-methoxy-4-methylquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[4-(2-fluorophenyl)-1-piperazinyl]-8-methoxy-4-methylquinoline, commonly known as FMPQ, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. FMPQ is a quinoline derivative that belongs to the class of piperazine compounds. It has been found to possess a range of biological activities, including antipsychotic, anti-inflammatory, and anti-cancer effects.
作用機序
The mechanism of action of FMPQ involves its interaction with various receptors and enzymes in the body. As a dopamine D2 receptor antagonist, FMPQ blocks the binding of dopamine to the receptor, thereby reducing the activity of the dopaminergic system. This leads to a decrease in the symptoms of psychosis. FMPQ also inhibits the activity of the enzyme phosphodiesterase 4 (PDE4), which is involved in the production of pro-inflammatory cytokines. By inhibiting PDE4, FMPQ reduces the production of these cytokines, leading to anti-inflammatory effects. Additionally, FMPQ induces apoptosis in cancer cells by activating the mitochondrial pathway and inhibiting the PI3K/Akt/mTOR pathway.
Biochemical and Physiological Effects
FMPQ has been shown to have a range of biochemical and physiological effects. It has been found to decrease the levels of dopamine and its metabolites in the brain, leading to its antipsychotic effects. FMPQ has also been shown to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6, leading to its anti-inflammatory effects. Furthermore, FMPQ has been found to induce apoptosis in cancer cells by activating the mitochondrial pathway and inhibiting the PI3K/Akt/mTOR pathway.
実験室実験の利点と制限
One of the advantages of FMPQ is its specificity for dopamine D2 receptors, which makes it a useful tool for studying the dopaminergic system. FMPQ is also relatively easy to synthesize, which makes it readily available for research purposes. However, one of the limitations of FMPQ is its low solubility in water, which can make it difficult to administer in vivo. Furthermore, FMPQ has not been extensively studied in humans, so its safety and efficacy in humans are not well established.
将来の方向性
There are several future directions for the study of FMPQ. One area of interest is its potential as a treatment for psychiatric disorders such as schizophrenia and bipolar disorder. Further studies are needed to determine its safety and efficacy in humans. Another area of interest is its potential as an anti-inflammatory and anti-cancer agent. Future studies could investigate the use of FMPQ in combination with other drugs to enhance its therapeutic effects. Additionally, the development of FMPQ derivatives with improved solubility and bioavailability could lead to the development of more effective drugs.
合成法
The synthesis of FMPQ involves a multi-step process that starts with the reaction of 2-chloro-8-methoxy-4-methylquinoline with 2-fluoroaniline in the presence of a base such as sodium hydride. The resulting product is then treated with piperazine to form the final compound, FMPQ. The yield of FMPQ can be improved by optimizing the reaction conditions such as temperature, solvent, and reaction time.
科学的研究の応用
FMPQ has been extensively studied for its potential therapeutic applications. It has been found to exhibit antipsychotic properties by acting as a dopamine D2 receptor antagonist. FMPQ has also been shown to possess anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. Furthermore, FMPQ has been investigated for its anti-cancer properties, particularly against breast cancer cells, by inducing apoptosis and inhibiting cell proliferation.
特性
IUPAC Name |
2-[4-(2-fluorophenyl)piperazin-1-yl]-8-methoxy-4-methylquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22FN3O/c1-15-14-20(23-21-16(15)6-5-9-19(21)26-2)25-12-10-24(11-13-25)18-8-4-3-7-17(18)22/h3-9,14H,10-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBHDHKLEMOLNLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C=CC=C2OC)N3CCN(CC3)C4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(dimethylamino)ethyl]-4-methoxy-N-{[1-(2-methoxybenzyl)-3-piperidinyl]methyl}benzamide](/img/structure/B6050688.png)

![6-{[4-(cyclopropylamino)-6-(dimethylamino)-1,3,5-triazin-2-yl]oxy}-2-isopropyl-3(2H)-pyridazinone](/img/structure/B6050690.png)


![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[4-(1-piperidinyl)benzoyl]-3-piperidinamine](/img/structure/B6050703.png)
![2-(4-chlorophenyl)-N-{[2-(1H-imidazol-1-yl)-3-pyridinyl]methyl}acetamide](/img/structure/B6050711.png)
![2-({[2-methyl-3-(propionylamino)phenyl]amino}carbonyl)benzoic acid](/img/structure/B6050722.png)
![7-(2,3-difluorobenzyl)-2-(methoxyacetyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6050729.png)
![ethyl 2-[(4-nitrophenyl)amino]-4-oxo-5-(3,4,5-trimethoxybenzylidene)-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B6050734.png)
![(3-ethoxybenzyl)({1-[2-(4-methoxyphenyl)ethyl]-3-piperidinyl}methyl)methylamine](/img/structure/B6050741.png)
amino]carbonyl}benzoate](/img/structure/B6050749.png)

![2-[1-(3-methyl-2-buten-1-yl)-3-oxo-2-piperazinyl]-N-{2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]ethyl}acetamide](/img/structure/B6050775.png)